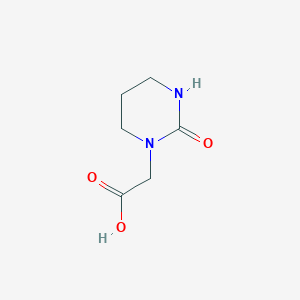

2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

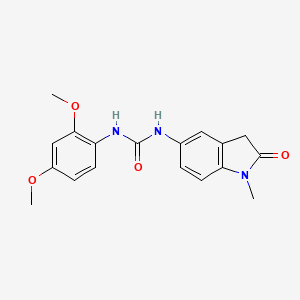

2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid, also known as OTAA, is a small molecule that has gained attention in the field of scientific research due to its potential therapeutic properties. OTAA belongs to the family of pyrimidine derivatives and has been synthesized using various methods.

科学的研究の応用

Catalytic Synthesis

One study demonstrates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives using boric acid as a catalyst, starting from aromatic aldehydes, 1,3-dicarbonyl compounds, and urea in glacial acetic acid. This method offers advantages such as excellent yields and short reaction times over classical Biginelli reaction conditions (Shujang Tu et al., 2003).

Structural and Synthetic Studies

Another research effort focused on the synthesis of a series of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides, aimed at subsequent microbiological investigation. The study also explored the bromination of these compounds in acetic acid, revealing insights into their structure and potential antimicrobial properties (I. Ukrainets et al., 2009).

Novel Scaffold Development

Research on the synthesis and structural studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids highlights the development of new molecular scaffolds. These compounds were prepared from 2-aminopyridines by acylation followed by Michael addition, with a focus on their molecular conformations both in solution and in crystalline form (W. Chui et al., 2004).

Medicinal Chemistry Applications

In the context of medicinal chemistry, a study outlines the introduction of pyrimidine bases to P2 ligands in HIV-1 protease inhibitors. This approach was shown to enhance potency due to the formation of extensive hydrogen bonding interactions, demonstrating the compound's significant enzyme inhibitory and antiviral activity (Mei Zhu et al., 2019).

Green Chemistry Approaches

Furthermore, a green chemistry approach is illustrated by the development of a protocol for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and -thiones via a three-component condensation reaction catalyzed by silica-bonded S-sulfonic acid. This method is highlighted for its excellent yields, short reaction times, and the ability to recover and reuse the catalyst (M. Tajbakhsh et al., 2012).

特性

IUPAC Name |

2-(2-oxo-1,3-diazinan-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)4-8-3-1-2-7-6(8)11/h1-4H2,(H,7,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHANBRGFHLSHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)

![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)

![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2620866.png)

![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2620868.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)

![N~1~-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2620870.png)